Cas no 16508-05-7 (cyclobut-1-ene-1,2-dicarboxylic acid)

cyclobut-1-ene-1,2-dicarboxylic acid 化学的及び物理的性質
名前と識別子
-
- cyclobutene-1,2-dicarboxylic acid
- 1-Cyclobutene-1,2-dicarboxylic acid
- cyclobut-1-ene-1,2-dicarboxylic acid
- UMOGLHXZZGEOAW-UHFFFAOYSA-N
- cyclobut-1-ene-1,2-dicarboxylicacid
- AKOS006376242
- CS-0056256
- SCHEMBL168735
- EN300-150671
- 16508-05-7
- DTXSID50340701
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- インチ: 1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10)
- InChIKey: UMOGLHXZZGEOAW-UHFFFAOYSA-N
- SMILES: OC(C1=C(C(=O)O)CC1)=O
計算された属性
- 精确分子量: 142.02660867g/mol
- 同位素质量: 142.02660867g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 74.6
cyclobut-1-ene-1,2-dicarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-10g |
Cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 98% | 10g |
¥23457 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1147-5G |
cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 95% | 5g |
¥ 10,751.00 | 2023-04-14 | |
Enamine | EN300-150671-10.0g |
cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 95% | 10.0g |
$5837.0 | 2023-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-100mg |
Cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 98% | 100mg |
¥1468 | 2023-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1147-100MG |
cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 95% | 100MG |
¥ 897.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1147-500MG |
cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 95% | 500MG |
¥ 2,389.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-250mg |
Cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 98% | 250mg |
¥2039 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-500mg |
Cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 98% | 500mg |
¥3909 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126896-1g |
Cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 98% | 1g |
¥5863 | 2023-04-15 | |
Enamine | EN300-150671-2.5g |
cyclobut-1-ene-1,2-dicarboxylic acid |
16508-05-7 | 95% | 2.5g |
$2660.0 | 2023-02-14 |
cyclobut-1-ene-1,2-dicarboxylic acid 関連文献
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Matthew T. O. Okenyi,Laura E. Ratcliff,Aron Walsh Phys. Chem. Chem. Phys. 2021 23 2885
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2. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadieneDaniel Bellu?,Hans-Christian Mez,Greti Rihs J. Chem. Soc. Perkin Trans. 2 1974 884
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3. Index of subjects, 1974
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Yukihiro Shimoi,Seiji Tsuzuki,Reiji Kumai,Masato Sotome,Sachio Horiuchi J. Mater. Chem. C 2022 10 10099
cyclobut-1-ene-1,2-dicarboxylic acidに関する追加情報
Cyclobut-1-ene-1,2-dicarboxylic acid (CAS No. 16508-05-7): A Comprehensive Overview in Modern Chemical Research
Cyclobut-1-ene-1,2-dicarboxylic acid, with the chemical identifier CAS No. 16508-05-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic dicarboxylic acid has garnered considerable attention due to its unique structural properties and versatile applications in synthetic chemistry, material science, and medicinal chemistry. The compound's molecular framework, featuring a cyclobutene ring with two carboxylic acid functional groups, makes it a valuable intermediate in the synthesis of various biologically active molecules.
The structural configuration of cyclobut-1-ene-1,2-dicarboxylic acid imparts distinct reactivity patterns that are exploited in multiple synthetic pathways. Its cyclic structure and the presence of two electron-withdrawing carboxylic acid groups enhance its utility as a building block in the construction of more complex molecules. Recent advancements in synthetic methodologies have highlighted its role in the development of novel heterocyclic compounds, which are increasingly relevant in drug discovery efforts.
In the context of pharmaceutical research, cyclobut-1-ene-1,2-dicarboxylic acid has been investigated for its potential as a precursor in the synthesis of therapeutic agents. The compound's ability to undergo various chemical transformations, such as esterification, amidation, and cyclization, makes it a versatile scaffold for designing molecules with specific pharmacological properties. For instance, derivatives of this compound have been explored for their anti-inflammatory and antimicrobial activities.
Recent studies have demonstrated the utility of cyclobut-1-ene-1,2-dicarboxylic acid in the development of advanced materials. Its rigid cyclic structure and functional groups contribute to the formation of polymers with enhanced mechanical and thermal properties. These materials are being evaluated for applications in coatings, adhesives, and specialty plastics, where high performance is critical.
The compound's significance extends to its role in catalysis and organic synthesis. Researchers have leveraged its structural features to develop novel catalysts that facilitate efficient transformations under mild conditions. Such advancements are crucial for sustainable chemical manufacturing processes, reducing energy consumption and minimizing waste.
The pharmaceutical industry has also shown interest in cyclobut-1-ene-1,2-dicarboxylic acid due to its potential as a chiral building block. Chiral compounds are essential in drug development, as they often exhibit enantioselective biological activity. By incorporating this compound into synthetic routes, chemists can access enantiomerically pure intermediates that are critical for developing effective therapeutics.
In conclusion, cyclobut-1-ene-1,2-dicarboxylic acid (CAS No. 16508-05-7) represents a multifaceted compound with broad applications across chemical research and industry. Its unique structural features and reactivity patterns make it indispensable in synthetic chemistry, material science, and pharmaceutical development. As research continues to uncover new methodologies and applications for this compound, its importance is expected to grow further.
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